molecular formula C15H13NO2 B13901355 Ethyl 3H-benzo[e]indole-2-carboxylate CAS No. 52280-52-1

Ethyl 3H-benzo[e]indole-2-carboxylate

Cat. No.: B13901355
CAS No.: 52280-52-1
M. Wt: 239.27 g/mol
InChI Key: MZNWVDAWTJDZLG-UHFFFAOYSA-N
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Description

Ethyl 3H-benzo[e]indole-2-carboxylate is an ethyl ester derivative of the benzo[e]indole scaffold, which serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The indole core is a privileged structure in pharmaceutical development due to its widespread presence in biologically active compounds and its ability to interact with diverse biological targets . This compound is particularly valuable for constructing more complex molecules, as the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other critical functionalities such as amides and hydrazides . Derivatives of indole-2-carboxylate are extensively utilized in scientific research, especially in the design and synthesis of allosteric modulators for G-protein coupled receptors (GPCRs ). Notably, the indole-2-carboxamide scaffold is the foundation for prototypical allosteric modulators of the cannabinoid CB1 receptor, such as ORG27569 . These modulators exhibit a unique pharmacological profile by binding to a site topographically distinct from the orthosteric site, leading to probe-dependent effects—they can enhance agonist binding while simultaneously inhibiting functional receptor responses like G-protein coupling . Researchers value this scaffold for developing novel therapeutics with potential for greater receptor-subtype selectivity and a reduced risk of target-based side effects compared to orthosteric ligands . Beyond cannabinoid research, indole-2-carboxylate derivatives serve as crucial precursors for generating chemical libraries aimed at discovering new agents for treating neglected tropical diseases, cancer, and other conditions . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should handle this chemical with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

ethyl 3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)14-9-12-11-6-4-3-5-10(11)7-8-13(12)16-14/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNWVDAWTJDZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326657
Record name NSC607746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52280-52-1
Record name NSC607746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis Using Ionic Liquids

A highly efficient and modern method for synthesizing indole-2-carboxylic acid esters, including ethyl derivatives, involves the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate in the presence of ionic liquids under microwave irradiation. This method was developed to overcome limitations of traditional Fischer indole synthesis, such as low yields and side products.

  • Reaction Conditions:

    • Catalyst: Copper(I) iodide (CuI, 12 mol%)
    • Ionic liquid: 1-methyl-3-butylimidazolium hydroxide ([bmim]OH)
    • Substrates: 2-haloaryl aldehydes or ketones and ethyl isocyanoacetate
    • Solvent: DMSO or DMSO-free conditions
    • Microwave irradiation: 100 W power at 50 °C
    • Reaction time: 10 minutes
    • Atmosphere: Argon
  • Procedure Summary:
    The reaction mixture is sealed in a microwave vial, evacuated, flushed with argon, and irradiated. After completion, the mixture is extracted with ethyl acetate and purified by standard methods.

  • Advantages:

    • High yields (up to 91% for certain substrates)
    • Short reaction times (10 minutes)
    • Mild conditions (50 °C)
    • Simple workup
    • Scalable to over 10 g quantities
  • Representative Reaction Scheme:

    $$
    \text{2-haloaryl aldehyde/ketone} + \text{ethyl isocyanoacetate} \xrightarrow[\text{[bmim]OH}]{\text{CuI, MW, 50 °C}} \text{Ethyl indole-2-carboxylate derivative}
    $$

  • Selected Yields from Table 1:

Entry Substrate (2-haloaryl aldehyde) Product Yield (%)
1 2-Bromobenzaldehyde 91
25 Scale-up (60 mmol) 88

This method is considered superior for preparing this compound analogs due to its efficiency and environmental benefits (no harsh acids, shorter times).

Formylation of Ethyl Indole-2-carboxylate Followed by Cyclization

An alternative preparative route involves the formylation of ethyl indole-2-carboxylate to obtain ethyl 3-formyl-1H-indole-2-carboxylate, which can be further transformed into the target compound or derivatives.

  • Key Steps:

    • Starting material: Ethyl indole-2-carboxylate
    • Reagent: Phosphorus oxychloride (POCl3) in dimethylformamide (DMF)
    • Conditions: Stirring at room temperature for 1 hour
    • Workup: Quenching with aqueous NaOH, maintaining acidic conditions during addition, followed by heating and cooling to precipitate product
  • Yield and Properties:

    • Yield: 91%
    • Melting point: 185–186 °C
    • Characterization: IR, NMR, and mass spectrometry confirm structure
  • Further Transformations:
    This aldehyde intermediate can be condensed with nucleophiles such as hydantoins, rhodanines, or barbituric acid derivatives to yield various bioactive analogues.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Microwave-Assisted Synthesis CuI catalyst, [bmim]OH ionic liquid, MW 50 °C, 10 min High yield (up to 91%), short time, mild conditions, scalable Requires microwave reactor and ionic liquid preparation
Formylation + Condensation POCl3/DMF formylation of ethyl indole-2-carboxylate High yield (91%), versatile intermediate Multi-step, requires careful pH control
Fischer Indole Synthesis Hydrazine + ketone/aldehyde, acidic reflux Simple, classical method, industrially established Lower yield, side products, longer reaction times

Research Results and Analytical Data

  • Yields:

    • Microwave method: 88–91% for ethyl indole-2-carboxylate derivatives
    • Formylation method: 91% for aldehyde intermediate
  • Characterization:

    • Melting points consistent with literature values (~185–186 °C)
    • IR spectra show characteristic ester carbonyl (around 1720 cm⁻¹) and indole NH bands
    • NMR data confirm substitution pattern and integrity of the indole ring
    • Mass spectrometry validates molecular weight and purity
  • Scale-Up:

    • Microwave-assisted method demonstrated scalability to 60 mmol scale with maintained high yield (88%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or sulfonated derivatives .

Mechanism of Action

The mechanism of action of ethyl 3H-benzo[e]indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Key Structural Features :

  • Angular benzo[e] fusion: Enhances aromaticity and steric bulk compared to non-fused indoles.
  • Ethyl ester group : Modifies solubility and reactivity for downstream functionalization .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Compound Name Structural Differences Key Properties/Synthesis Biological Activity
Ethyl indole-2-carboxylate No benzo fusion; simpler indole core - logP: 2.355; PSA: 42.1 Ų
- Synthesized via catalytic hydrogenation
Inhibits benzodiazepine receptors (IC50 = 2.2 mM)
Methyl 3H-benzo[e]indole-2-carboxylate Methyl ester instead of ethyl - Higher volatility but lower lipophilicity
- Similar synthesis via Fischer indolization
Not reported; presumed similar to ethyl analog
Ethyl 5-chloro-3H-benzo[e]indole-2-carboxylate Chloro substituent at C-5 - Enhanced electronic withdrawal for nucleophilic substitution
- Synthesized via reductive amination
Antiproliferative activity in cancer models
Ethyl 1H-benzo[g]indole-2-carboxylate Benzo[g] fusion (different ring position) - Altered π-stacking potential
- Limited commercial availability
Unreported
Ethyl indolizine-1-carboxylate Indolizine core (7-membered ring) - Eco-friendly synthesis in DMF/K2CO3
- Dose-dependent anticancer activity (e.g., 2b, 2q, 2r at 10–80 µg/mL)
Targets human cervix cancer (SiHa cells)

Physicochemical Properties

  • Lipophilicity :

    • This compound is more lipophilic (estimated logP > 3) than Ethyl indole-2-carboxylate (logP = 2.355) due to the benzo[e] extension .
    • Methyl ester analogs exhibit lower logP values, enhancing aqueous solubility but reducing membrane permeability .
  • Polar Surface Area (PSA) :

    • This compound has a PSA ~50 Ų (similar to indolizine carboxylates), favoring moderate blood-brain barrier penetration .

Biological Activity

Ethyl 3H-benzo[e]indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2

This compound features an ethyl ester group attached to the carboxylic acid, contributing to its solubility and biological activity. The indole core is known for its role in various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulate receptor functions , leading to alterations in cellular signaling pathways. For instance, it has been noted that indole derivatives can inhibit enzymes by occupying their active sites or altering receptor conformations, which subsequently triggers downstream signaling cascades .

Antiviral Activity

Research has demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit antiviral properties. A study indicated that certain indole derivatives effectively inhibit HIV-1 integrase activity, with some compounds showing IC50 values as low as 0.13 μM . This suggests a potential application in developing antiviral therapies.

Anticancer Properties

Indole derivatives have also shown promise as anticancer agents. A series of synthesized compounds derived from indole exhibited significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some demonstrating low MIC values against resistant strains .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. For example, certain analogs displayed potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 1 μg/mL . This highlights the compound's potential as a therapeutic agent against bacterial infections.

Table 1: Biological Activity Profiles of Indole Derivatives

CompoundActivity TypeTarget Organism/EnzymeIC50/MIC Value
This compoundAntiviralHIV-1 Integrase0.13 μM
Indole derivative AAnticancerA549 Cancer Cells<1 μg/mL
Indole derivative BAntibacterialMRSA1 μg/mL
Indole derivative CAntibacterialE. coliInactive

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various indole derivatives, this compound was found to inhibit HIV-1 integrase effectively. The binding conformation analysis revealed that the compound chelates Mg²⁺ ions within the active site of the integrase, disrupting its function and preventing viral replication .

Case Study 2: Anticancer Activity
Another investigation assessed the antiproliferative effects of several indole derivatives on different cancer cell lines. This compound exhibited significant growth inhibition in A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3H-benzo[e]indole-2-carboxylate, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via formylation of ethyl indole-2-carboxylate using POCl₃ in dimethylformamide (DMF), as demonstrated in the preparation of aplysinopsin analogs . Alternative methods include Pd-catalyzed cyclization of aryl halides with methyl propiolate, where electron-withdrawing groups on the aromatic ring are critical for efficient cyclization . Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄), temperature control (e.g., reflux conditions), and stoichiometric ratios to minimize side products.

Q. How can researchers validate the structural integrity of this compound?

  • Key characterization techniques include:

  • Melting point analysis : Reported mp ranges (e.g., 176–178°C for related indole-2-carboxylates) .
  • Spectroscopic methods : ¹H/¹³C NMR for confirming substitution patterns and ester functionality.
  • Chromatography : HPLC or TLC to assess purity, especially after derivatization steps .

Q. What are the stability and storage requirements for this compound?

  • The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid exposure to moisture, strong acids/bases, and high temperatures, as decomposition products are not fully characterized .

Advanced Research Questions

Q. How can conflicting data on the antiviral activity of indole-2-carboxylate derivatives be resolved?

  • Evidence shows divergent structure-activity relationships (SAR): For example, compound 14f exhibits potent anti-influenza activity (IC₅₀ = 7.53 µM, SI = 12.1), while alkyloxy groups at position 4 of the indole ring show negligible contributions to activity . To address contradictions:

  • Comparative assays : Use standardized cell lines (e.g., MDCK for influenza) and virus strains.
  • Computational modeling : Evaluate electronic and steric effects of substituents on target binding .

Q. What experimental strategies are recommended for evaluating the compound’s potential in pharmacoresistant depression models?

  • Preclinical studies should incorporate:

  • Animal models : Chronic mild stress (CMS) or forced swim tests (FST) to mimic pharmacoresistance.
  • Dose-response profiling : Compare efficacy to reference drugs (e.g., imipramine) at 10–50 mg/kg doses.
  • Neurochemical assays : Measure serotonin/norepinephrine levels in brain tissue post-administration .

Q. How can researchers mitigate toxicity risks during in vivo studies?

  • Acute toxicity data are limited, but related indole derivatives show Category 4 oral toxicity (LD₅₀ > 300 mg/kg) . Preclinical safety protocols should include:

  • Subchronic toxicity testing : 28-day repeated dosing in rodents with histopathological analysis.
  • Genotoxicity screening : Ames test for mutagenicity and micronucleus assay for chromosomal damage .

Methodological Considerations

Q. What are the challenges in optimizing catalytic systems for indole-2-carboxylate derivatization?

  • Pd-catalyzed reactions require precise control of ligand ratios (e.g., PPh₃) and solvent polarity to prevent catalyst deactivation. For example, excess methyl propiolate improves cyclization efficiency in Pd(PPh₃)₄-mediated syntheses .

Q. How should researchers design SAR studies for novel indole-2-carboxylate analogs?

  • Systematic substitution : Introduce halogens, alkyl, or aryl groups at positions 3, 5, and 6 of the indole core.
  • Bioisosteric replacements : Replace the ethyl ester with amides or heterocyclic moieties to modulate pharmacokinetics .

Data Gaps and Future Directions

  • Toxicological data : Limited information on chronic exposure and reproductive toxicity necessitates further OECD guideline-compliant studies .
  • Mechanistic studies : Elucidate targets beyond benzodiazepine receptors (e.g., kinase inhibition) using pull-down assays or CETSA .

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